Cas no 2229190-44-5 (methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine)

methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine 化学的及び物理的性質
名前と識別子
-
- methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine
- methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine
- 2229190-44-5
- EN300-1729117
-
- インチ: 1S/C7H9N5/c1-8-3-5-2-6-7(9-4-5)11-12-10-6/h2,4,8H,3H2,1H3,(H,9,10,11,12)
- InChIKey: ROMXKKSDTIEELY-UHFFFAOYSA-N
- ほほえんだ: N(C)CC1C=NC2C(C=1)=NNN=2
計算された属性
- せいみつぶんしりょう: 163.08579531g/mol
- どういたいしつりょう: 163.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 66.5Ų
methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729117-10.0g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 10g |
$7065.0 | 2023-05-26 | ||
Enamine | EN300-1729117-1.0g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 1g |
$1643.0 | 2023-05-26 | ||
Enamine | EN300-1729117-0.05g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1729117-0.25g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1729117-0.5g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1729117-5g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 5g |
$4764.0 | 2023-09-20 | ||
Enamine | EN300-1729117-1g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 1g |
$1643.0 | 2023-09-20 | ||
Enamine | EN300-1729117-10g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 10g |
$7065.0 | 2023-09-20 | ||
Enamine | EN300-1729117-2.5g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 2.5g |
$3220.0 | 2023-09-20 | ||
Enamine | EN300-1729117-5.0g |
methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |
2229190-44-5 | 5g |
$4764.0 | 2023-05-26 |
methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amineに関する追加情報
Methyl(3H-1,2,3-Triazolo[4,5-b]pyridin-6-yl)methylamine: An Overview of CAS No. 2229190-44-5
Methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine (CAS No. 2229190-44-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolopyridines, which are known for their diverse pharmacological profiles and applications in drug discovery and development.
The molecular structure of methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine consists of a triazole ring fused to a pyridine ring, with a methylamine group attached to the pyridine moiety. This combination of functional groups imparts the compound with a high degree of chemical stability and reactivity, making it an attractive candidate for various biochemical and pharmaceutical studies.
Recent research has highlighted the potential of methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine in several therapeutic areas. One notable application is its use as a potent inhibitor of specific enzymes involved in inflammatory pathways. Studies have shown that this compound can effectively modulate the activity of these enzymes, thereby reducing inflammation and associated symptoms. This property makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
In addition to its anti-inflammatory properties, methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The selective cytotoxicity observed in these studies suggests that methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its high bioavailability and low toxicity profile make it suitable for further clinical development. Moreover, the compound's ability to cross the blood-brain barrier (BBB) has been noted in several studies, suggesting its potential use in central nervous system (CNS) disorders.
The synthesis of methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine involves a multi-step process that typically includes the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), followed by the attachment of the methylamine group to the pyridine ring. The efficiency and scalability of this synthetic route have been optimized in recent years, making it more accessible for large-scale production.
In terms of safety and regulatory considerations, methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine has undergone rigorous testing to ensure its safety for use in pharmaceutical applications. Preclinical toxicology studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. However, ongoing research is necessary to fully understand its long-term safety profile and potential interactions with other drugs.
The future prospects for methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine are promising. Ongoing clinical trials are evaluating its efficacy in various disease models, and preliminary results are encouraging. Additionally, researchers are exploring the possibility of developing prodrugs or analogs to enhance its therapeutic potential and reduce side effects.
In conclusion, methyl(3H-1,2,3-triazolo[4,5-b]pyridin-6-yl)methylamine (CAS No. 2229190-44-5) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in the fields of inflammation management and cancer therapy.
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